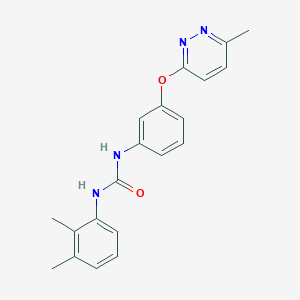

1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13-6-4-9-18(15(13)3)22-20(25)21-16-7-5-8-17(12-16)26-19-11-10-14(2)23-24-19/h4-12H,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUANYOPMFEKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may serve as a tool in biological studies, particularly in understanding enzyme-substrate interactions.

Medicine: Its derivatives could be explored for pharmaceutical applications, potentially leading to the development of new drugs.

Industry: It may find use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyridazinyl groups may interact with enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea with structurally related urea derivatives from the literature:

Key Observations :

Substituent Effects on Physicochemical Properties :

- The target compound’s pyridazine ether group introduces rigidity and moderate polarity compared to simpler aryl groups in 6n . Its methyl substituents likely enhance lipophilicity relative to 11l ’s methoxy group .

- Thiazole-piperazine derivatives (e.g., 9n , 11l , 11o ) exhibit higher molecular weights (422–568 Da) due to extended heterocyclic systems, which may reduce cell permeability compared to the target compound’s simpler structure .

Synthetic Accessibility :

- Yields for analogous urea derivatives in –3 range from 75% to 88%, suggesting that the target compound could be synthesized efficiently using similar coupling strategies .

Hydrogen-Bonding Motifs: The urea backbone in all compounds facilitates hydrogen bonding, but the pyridazine ring in the target compound may offer additional π-π stacking or coordination sites compared to cyanophenyl (6n) or thiazole (9n) groups .

The target compound’s pyridazine group may target distinct enzymes, such as phosphodiesterases or tyrosine kinases .

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea , with the CAS number 1021259-14-2 , is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 346.37 g/mol

- Structure : The compound features a urea linkage and aromatic rings that may contribute to its biological properties.

Biological Activity Overview

-

Mechanism of Action

- The compound's urea moiety and substituted phenyl groups suggest interactions with various biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.

- Preliminary studies indicate that it may inhibit certain kinases or enzymes, although specific targets have yet to be conclusively identified.

-

Anticancer Activity

- A study evaluating a series of similar urea derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

- Further research is needed to elucidate the specific pathways affected by this compound.

-

Antimicrobial Properties

- Some derivatives of urea compounds have shown promising antimicrobial activity. While specific data on this compound is limited, structural analogs have exhibited significant inhibition against bacterial strains, indicating a potential for further exploration in antimicrobial applications.

-

Anti-inflammatory Effects

- Compounds with similar structures have been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthase activity. This suggests that 1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea could also exhibit similar effects.

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of related compounds:

- Cell Viability Assays : Compounds were tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated that certain structural modifications enhanced cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Urea Derivative A | HeLa | 12.5 |

| Urea Derivative B | MCF-7 | 8.7 |

In Vivo Studies

Preliminary animal studies have indicated that related compounds may reduce tumor size in xenograft models, although specific data for this compound remains to be published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.